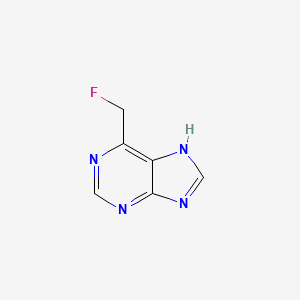
1H-Purine, 6-(fluoromethyl)-
Descripción general
Descripción
1H-Purine, 6-(fluoromethyl)- is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 1H-Purine, 6-(fluoromethyl)- can be achieved through several routes:
Análisis De Reacciones Químicas
1H-Purine, 6-(fluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring and the fluoromethyl group.
Aplicaciones Científicas De Investigación
1H-Purine, 6-(fluoromethyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting purine metabolism and signaling pathways.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions involving purine derivatives.
Positron Emission Tomography (PET): The incorporation of fluorine-18 into the compound allows its use in PET imaging, providing insights into biological processes in vivo.
Mecanismo De Acción
The mechanism of action of 1H-Purine, 6-(fluoromethyl)- involves its interaction with purine-binding enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate enzymatic activity and signaling pathways. This makes it a valuable tool in studying purine-related biological processes .
Comparación Con Compuestos Similares
1H-Purine, 6-(fluoromethyl)- can be compared with other fluorinated purines:
2-Fluoropurine: Similar to 1H-Purine, 6-(fluoromethyl)-, 2-Fluoropurine has a fluorine atom at the 2-position, affecting its reactivity and biological activity.
8-Fluoropurine: This compound has a fluorine atom at the 8-position, which also alters its properties and applications.
6-(Trifluoromethyl)purine: The presence of a trifluoromethyl group at the 6-position provides different physicochemical characteristics compared to the fluoromethyl group.
1H-Purine, 6-(fluoromethyl)- stands out due to its unique substitution pattern, which offers distinct advantages in terms of reactivity and biological activity.
Propiedades
IUPAC Name |
6-(fluoromethyl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLEPWPMOQCDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462559 | |
| Record name | 1H-Purine, 6-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667420-76-0 | |
| Record name | 1H-Purine, 6-(fluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


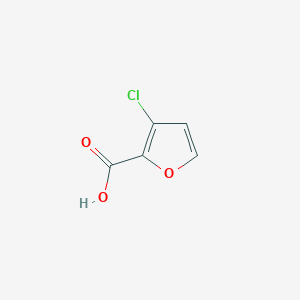
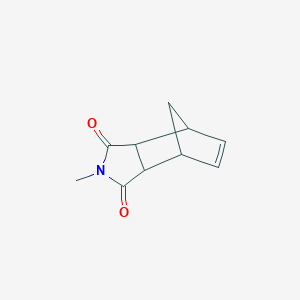

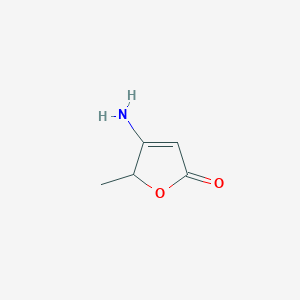
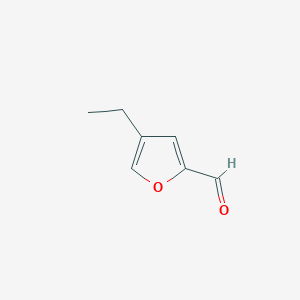
![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3356431.png)
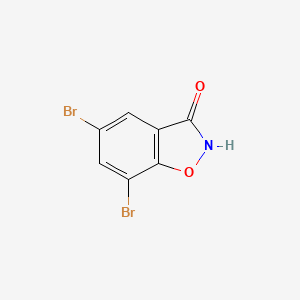





![3-Methyl-3H-pyrazolo[1,5-d]tetrazole](/img/structure/B3356480.png)
![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)
